

Application Notes and Protocols: Antibacterial and Antifungal Applications of Naphthyridines

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Compound of Interest

Compound Name: *3-Bromo-1,6-naphthyridin-5(6H)-one*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antibacterial and antifungal properties of naphthyridine compounds. This document includes quantitative efficacy data, detailed experimental protocols for antimicrobial testing, and visualizations of key experimental workflows and mechanisms of action. The information is intended to guide researchers in the evaluation and development of naphthyridine derivatives as potential antimicrobial agents.

Introduction to Naphthyridines

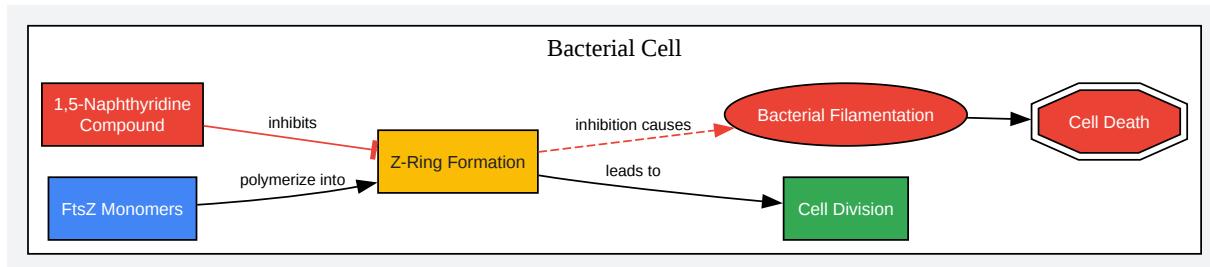
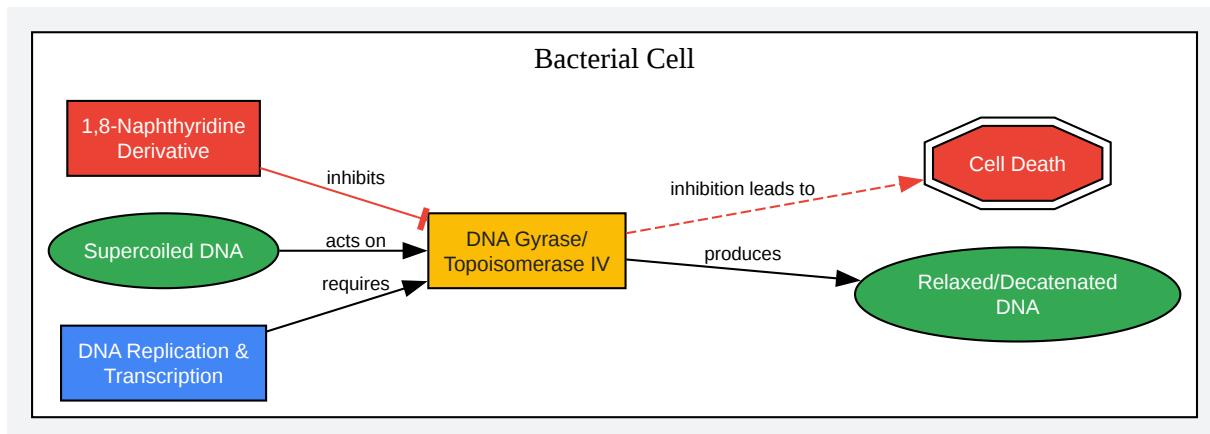
Naphthyridines are heterocyclic compounds composed of two fused pyridine rings, existing in six structural isomers based on the position of the nitrogen atoms.^{[1][2]} This scaffold is a key pharmacophore in numerous synthetic and natural compounds exhibiting a wide range of biological activities, most notably antimicrobial effects.^{[1][3]} The first naphthyridine derivative introduced into clinical practice was nalidixic acid in 1967, an antibacterial agent for treating urinary tract infections caused by Gram-negative bacteria.^{[1][4]} Since then, extensive research has led to the development of numerous naphthyridine derivatives with potent antibacterial and antifungal activities, making them a promising area of investigation for combating infectious diseases, including those caused by multidrug-resistant pathogens.^{[1][5]}

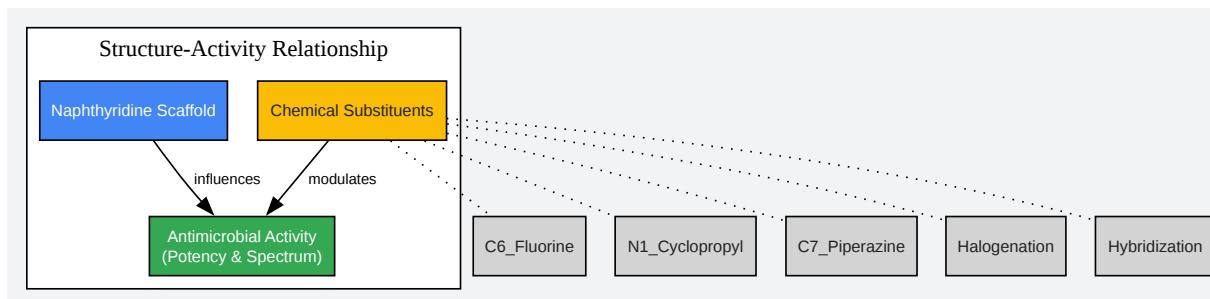
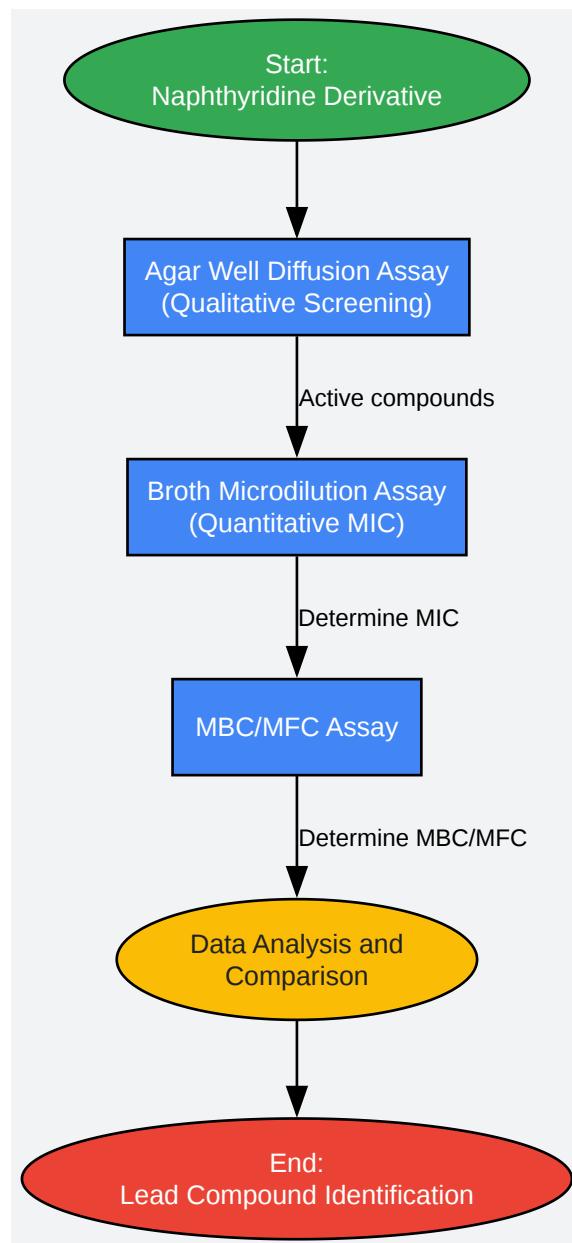
Mechanisms of Antibacterial and Antifungal Action

The antimicrobial mechanism of naphthyridine derivatives varies depending on the specific isomer and substituent groups. Two of the most well-studied mechanisms are the inhibition of bacterial DNA gyrase and topoisomerase IV, primarily by 1,8-naphthyridine derivatives, and the inhibition of the FtsZ protein by some 1,5-naphthyridine compounds.[3][5]

Inhibition of DNA Gyrase and Topoisomerase IV by 1,8-Naphthyridines

Derivatives of 1,8-naphthyridine, particularly the 4-oxo-1,8-naphthyridine-3-carboxylic acid scaffold found in nalidixic acid and fluoroquinolones, exert their antibacterial effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3][4] DNA gyrase is essential for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[4] Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following DNA replication.[6] By binding to these enzymes, 1,8-naphthyridine derivatives stabilize the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[4][6]





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